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molecular formula C14H21N3O B8684423 N-(2-Methylphenyl)-4-methylpiperazine-1-carboxyamide

N-(2-Methylphenyl)-4-methylpiperazine-1-carboxyamide

Cat. No. B8684423
M. Wt: 247.34 g/mol
InChI Key: PMUMXJFDGVQJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485646B2

Procedure details

A solution of triphosgene (1.469 g, 4.95 mmol) in chloroform (10 ml) was added dropwise with a solution of 1-methylpiperazine (1.5 g, 15 mmol) in chloroform (10 ml) with stirring under ice cooling, and the mixture was stirred at room temperature for one hour. The resulting suspension of acid chloride was added dropwise with a solution of ortho-toluidine (1.071 g, 10 mmol) in chloroform (10 ml), and added with triethylamine (1.518 g, 15 mmol), and the mixture was refluxed for 12 hours. The reaction mixture was added to water to precipitate a diphenyl urea derivative, which was separated by filtration. Then, the aqueous layer was made sufficiently acidic with 10% hydrochloric acid and washed with dichloromethane. The aqueous layer was made sufficiently basic with 20% aqueous potassium carbonate and extracted with dichloromethane. The organic layer washed with a small volume of water and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The resulting mixture was recrystallized from ethyl acetate/n-hexane to obtain colorless acicular crystals. Melting point: 148-149° C.
Quantity
1.469 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.071 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.518 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.[NH2:20][C:21]1[C:22]([CH3:27])=[CH:23][CH:24]=[CH:25][CH:26]=1.[CH2:28](N(CC)CC)C>C(Cl)(Cl)Cl.O>[CH3:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[NH:20][C:5]([CH2:13][N:14]1[CH2:19][CH2:18][N:17]([CH3:28])[CH2:16][CH2:15]1)=[O:11]

Inputs

Step One
Name
Quantity
1.469 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.071 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1.518 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to precipitate a diphenyl urea derivative, which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer washed with a small volume of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting mixture was recrystallized from ethyl acetate/n-hexane
CUSTOM
Type
CUSTOM
Details
to obtain colorless acicular crystals

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)NC(=O)CN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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